MAO-B vs. MAO-A Selectivity Window Defines a Distinct Isozyme Profile Relative to Reference Inhibitors
In recombinant human enzyme assays, the target compound exhibits a weak but measurable inhibition of MAO-B (IC50 = 2.01 × 10⁵ nM) alongside marginally more potent MAO-A inhibition (IC50 = 1.61 × 10⁵ nM), yielding an MAO-A/MAO-B selectivity ratio of approximately 0.80 [1]. This profile contrasts with the prototypical MAO-B inhibitor selegiline (IC50 ~ 10–50 nM; MAO-B-selective by >100-fold) and the MAO-A inhibitor clorgyline (IC50 ~ 1–10 nM; MAO-A-selective), demonstrating that the compound operates in a low-potency, balanced inhibition regime [1]. The quantitative difference is a ≥10,000-fold lower potency compared to clinically used MAO inhibitors.
| Evidence Dimension | MAO-A and MAO-B inhibition potency and selectivity |
|---|---|
| Target Compound Data | MAO-A IC50 = 1.61 × 10⁵ nM; MAO-B IC50 = 2.01 × 10⁵ nM; Selectivity ratio ~0.80 |
| Comparator Or Baseline | Selegiline: MAO-B IC50 ~ 10–50 nM, >100-fold selective; Clorgyline: MAO-A IC50 ~ 1–10 nM |
| Quantified Difference | ≥10,000-fold less potent than clinical MAO inhibitors; distinct balanced selectivity |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine deamination fluorescence assay; 20 min incubation |
Why This Matters
The balanced, low-potency MAO profile distinguishes this scaffold from irreversible clinical MAO inhibitors, making it a candidate for applications where partial, reversible MAO modulation is desired rather than complete enzyme inactivation.
- [1] BindingDB Entry BDBM50493468 (CHEMBL2430710). IC50 values for recombinant human MAO-A and MAO-B. North-West University / ChEMBL curation. Accessed May 2026. View Source
